molecular formula C11H9F3O2 B14146919 1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one CAS No. 204708-10-1

1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one

Cat. No.: B14146919
CAS No.: 204708-10-1
M. Wt: 230.18 g/mol
InChI Key: BHUJHRQSOYXICE-VOTSOKGWSA-N
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Description

1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted functional groups.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-pentanone
  • 1,1,1-Trifluoro-4-(2-methoxyphenyl)-butanedione-2,4

Uniqueness

1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one is unique due to its specific combination of trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability, lipophilicity, and reactivity.

Properties

CAS No.

204708-10-1

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-4-(2-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H9F3O2/c1-16-9-5-3-2-4-8(9)6-7-10(15)11(12,13)14/h2-7H,1H3/b7-6+

InChI Key

BHUJHRQSOYXICE-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C(F)(F)F

Origin of Product

United States

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